molecular formula C12H19NO5 B11755280 4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-

4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-

Cat. No.: B11755280
M. Wt: 257.28 g/mol
InChI Key: VWFYQMLTKHQXML-HLTSFMKQSA-N
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Description

4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)- is a complex organic compound with a unique structure that combines elements of furan and pyrrole rings

Preparation Methods

The synthesis of 4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)- involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the furan and pyrrole rings. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .

Scientific Research Applications

4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)- include other furo[3,2-b]pyrrole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example, 2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid and 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid are closely related but have different functional groups that affect their reactivity and applications .

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(2S,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-4-8-7(13)6-9(17-8)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1

InChI Key

VWFYQMLTKHQXML-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1C[C@H](O2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC(O2)C(=O)O

Origin of Product

United States

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